Stereochemical Purity: (S)-Enantiomer vs. Racemic Mixture
As a single (S)-enantiomer, (S)-3-amino-1-methylazepan-2-one hydrochloride provides stereochemical fidelity unavailable from the racemic DL-α-amino-ε-caprolactam HCl mixture (CAS 29426-64-0), which contains both (S)- and (R)-forms in an undefined ratio . Supplier purity specifications for the (S)-enantiomer hydrochloride range from 95% to 97% as determined by HPLC, ensuring minimal contamination from the undesired (R)-enantiomer or other chiral impurities [1]. In contrast, racemic DL-α-amino-ε-caprolactam HCl is supplied without specified enantiomeric excess values, rendering it unsuitable for asymmetric synthesis or chiral resolution-dependent biological assays .
| Evidence Dimension | Stereochemical Identity |
|---|---|
| Target Compound Data | Single (S)-enantiomer, 95-97% HPLC purity |
| Comparator Or Baseline | DL-α-amino-ε-caprolactam HCl (CAS 29426-64-0) — undefined enantiomeric composition |
| Quantified Difference | Defined (S)-stereochemistry vs. undefined racemic mixture |
| Conditions | Supplier HPLC purity specifications |
Why This Matters
Procurement of the single (S)-enantiomer is essential for asymmetric synthesis where the (R)-enantiomer may produce inactive or antagonistic products, directly affecting research reproducibility and downstream compound efficacy.
- [1] Cool Pharm. (S)-3-Amino-1-methylazepan-2-one hydrochloride (CAS 956109-57-2) Product Detail. View Source
